

Ethyl 4-bromothiazole-2-carboxylate chemical properties

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Compound of Interest

Compound Name: Ethyl 4-bromothiazole-2-carboxylate

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An In-depth Technical Guide to **Ethyl 4-bromothiazole-2-carboxylate**: Properties, Reactivity, and Applications

Abstract

Ethyl 4-bromothiazole-2-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the thiazole core, and the strategic placement of reactive functional groups—a C4-bromo substituent and a C2-ethyl ester—render it a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signatures, and key synthetic transformations. We delve into the mechanistic underpinnings of its reactivity, particularly in palladium-catalyzed cross-coupling reactions and ester modifications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical applications for the synthesis of pharmacologically active agents.

Introduction: The Strategic Value of a Heterocyclic Intermediate

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold found in a multitude of natural products and synthetic pharmaceuticals,

including Vitamin B1 (Thiamine) and numerous approved drugs.^{[1][2]} **Ethyl 4-bromothiazole-2-carboxylate** emerges as a highly valuable derivative within this class. The molecule is ingeniously functionalized for sequential, selective chemical modifications. The bromine atom at the C4 position serves as a versatile handle for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond-forming reactions.^[1] Concurrently, the ethyl ester at the C2 position can be readily converted into other functional groups such as amides, carboxylic acids, or alcohols, further expanding its synthetic utility.^[1] This dual reactivity makes it an essential intermediate in the development of novel antiviral, anticancer, antimicrobial, and anti-inflammatory agents, as well as in the agrochemical sector.^{[2][3]} This guide will serve as a technical resource, exploring the core attributes of this compound and empowering chemists to leverage its full synthetic potential.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible chemical synthesis. The key properties of **Ethyl 4-bromothiazole-2-carboxylate** are summarized below.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	100367-77-9	[4][5]
Molecular Formula	C ₆ H ₆ BrNO ₂ S	[5][6]
Molecular Weight	236.09 g/mol	[5]
Appearance	White to light orange or yellow powder	[4][7][8]
Melting Point	66-72 °C	[7][8]
Boiling Point	154 °C / 13 mmHg	[8]
Solubility	Soluble in common organic solvents like DMSO, DMF, CH ₂ Cl ₂ , Ethyl Acetate.	Inferred from reaction conditions
Storage Conditions	2-8°C, under inert atmosphere, protected from moisture and light.	[8][9]
InChI Key	CNHISCQPKKGDPO-UHFFFAOYSA-N	[5][10]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of **Ethyl 4-bromothiazole-2-carboxylate**.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is simple and diagnostic. It will exhibit a characteristic triplet for the methyl protons (-CH₃) of the ethyl group around δ 1.4 ppm and a corresponding quartet for the methylene protons (-CH₂-) around δ 4.4 ppm. A singlet for the lone proton on the thiazole ring (H5) is expected to appear further downfield, typically above δ 8.0 ppm, due to the deshielding effect of the heterocyclic ring and adjacent electron-withdrawing groups.[10]
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester at ~160 ppm, the two aromatic carbons of the thiazole ring

(C4-Br and C5-H) in the ~115-150 ppm region, the C2 carbon attached to the ester, the methylene carbon of the ethyl group at ~62 ppm, and the methyl carbon at ~14 ppm.

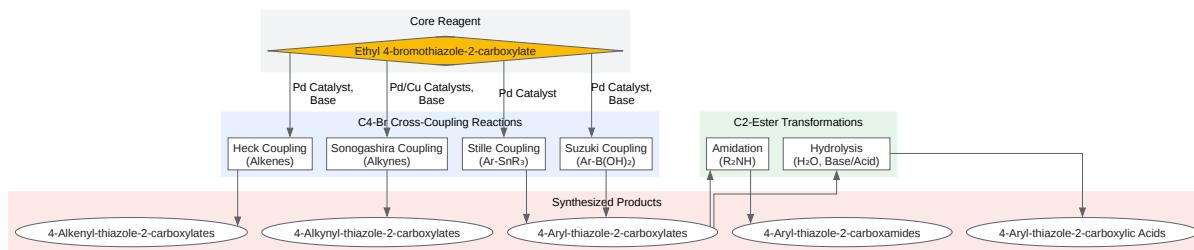
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups. A strong absorption band around $1720\text{-}1740\text{ cm}^{-1}$ is indicative of the C=O stretch of the ester. Other characteristic peaks include C-H stretches in the $2900\text{-}3100\text{ cm}^{-1}$ range and C=N and C=C stretching vibrations from the thiazole ring in the $1500\text{-}1600\text{ cm}^{-1}$ region.[7]
- Mass Spectrometry (MS): Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion $[M]^+$ and $[M+2]^+$ peaks of roughly equal intensity, which is the hallmark of a molecule containing a single bromine atom. The nominal mass would be observed at m/z 235 and 237.

Synthesis and Availability

Ethyl 4-bromothiazole-2-carboxylate is commercially available from numerous chemical suppliers.[4][6][7] For laboratory-scale synthesis, established routes typically involve the modification of pre-formed thiazole rings. One common pathway is the Sandmeyer-type reaction starting from the readily available Ethyl 2-aminothiazole-4-carboxylate.[8][11] Another route may involve the direct bromination of a thiazole-2-carboxylate precursor or construction of the ring from acyclic precursors.[12]

Chemical Reactivity and Synthetic Utility

The synthetic power of **Ethyl 4-bromothiazole-2-carboxylate** lies in the orthogonal reactivity of its two primary functional groups. The C4-bromo position is primed for metal-catalyzed cross-coupling, while the C2-ester is available for nucleophilic acyl substitution.



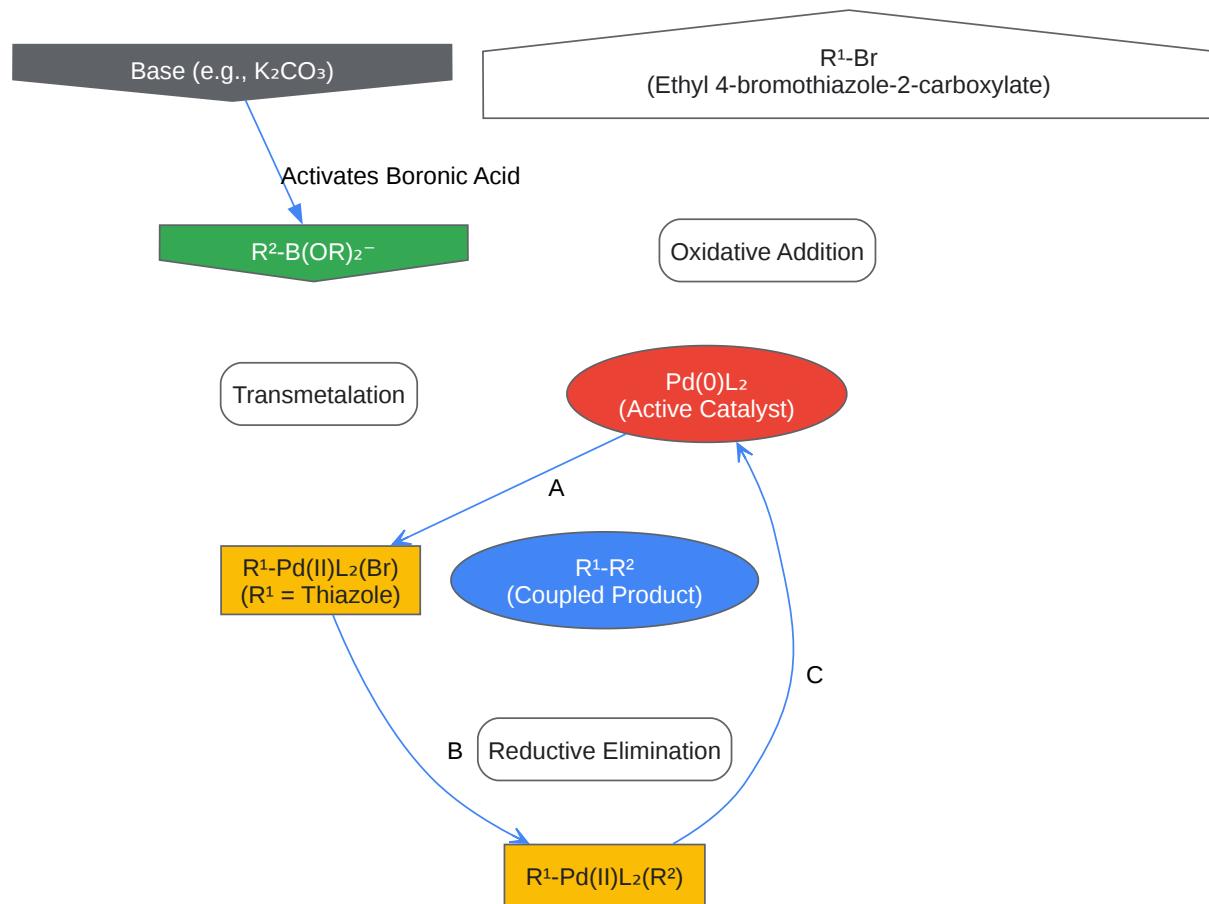
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Caption: Synthetic pathways originating from **Ethyl 4-bromothiazole-2-carboxylate**.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the C4 position is an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. This is the preferred method for installing aryl, heteroaryl, vinyl, and alkynyl substituents at this position, forming the core of many drug candidates.

The Suzuki reaction, which couples an organoboron species with an organic halide, is arguably one of the most robust and widely used C-C bond-forming reactions.[13][14][15] Its tolerance of a vast range of functional groups and the generally non-toxic nature of the boron reagents make it a favored strategy in pharmaceutical development.[14][16]



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Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

- Inert Atmosphere: To a flame-dried Schlenk flask, add **Ethyl 4-bromothiazole-2-carboxylate** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%) or $\text{Pd}(\text{dppf})\text{Cl}_2$ (2-5 mol%), and a base (e.g., K_2CO_3 , Cs_2CO_3 , 2-3 eq).
- Degassing: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen, which can deactivate the catalyst.
- Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/EtOH/H₂O or Dioxane/H₂O, via syringe. The presence of water is often crucial for the transmetalation step.[13]
- Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

The Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond and a substituted alkene.[17][18] This reaction is catalyzed by palladium complexes and requires a base to regenerate the active catalyst.[19][20] The reaction typically proceeds with high trans selectivity.[18]

Protocol Outline: Heck Coupling

- Setup: Combine **Ethyl 4-bromothiazole-2-carboxylate** (1.0 eq), the alkene (1.1-1.5 eq), a palladium source (e.g., $\text{Pd}(\text{OAc})_2$, 2-5 mol%), a phosphine ligand (e.g., $\text{P}(\text{o-tol})_3$, 4-10 mol%), and a hindered amine base (e.g., Et_3N , DIPEA, 1.5-2.0 eq) in a sealed tube.[17][21]
- Solvent & Heating: Add a polar aprotic solvent like DMF or NMP and heat the mixture to 100-140 °C.
- Work-up & Purification: Follow standard aqueous work-up and chromatographic purification procedures as described for the Suzuki coupling.

For the installation of an alkyne moiety, the Sonogashira coupling is the reaction of choice. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper(I) salts.[22][23][24] This reaction is invaluable for creating rigid molecular linkers and is often performed under mild, room-temperature conditions.[25]

Protocol Outline: Sonogashira Coupling

- Setup: Under an inert atmosphere, combine **Ethyl 4-bromothiazole-2-carboxylate** (1.0 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI , 2-10 mol%) in a suitable solvent like THF or DMF.[26]
- Reagent Addition: Add an amine base (e.g., Et_3N , 2-3 eq) followed by the terminal alkyne (1.1-1.5 eq) via syringe.[26]
- Reaction: Stir at room temperature until the starting material is consumed (monitored by TLC).
- Work-up & Purification: Dilute with an organic solvent, wash with aqueous NH_4Cl to remove copper salts, followed by a standard aqueous work-up and purification.[26]

The Stille coupling utilizes an organotin reagent as the nucleophilic partner.[27][28][29] While highly effective and tolerant of many functional groups, the toxicity of organotin compounds necessitates careful handling and purification to remove tin byproducts.

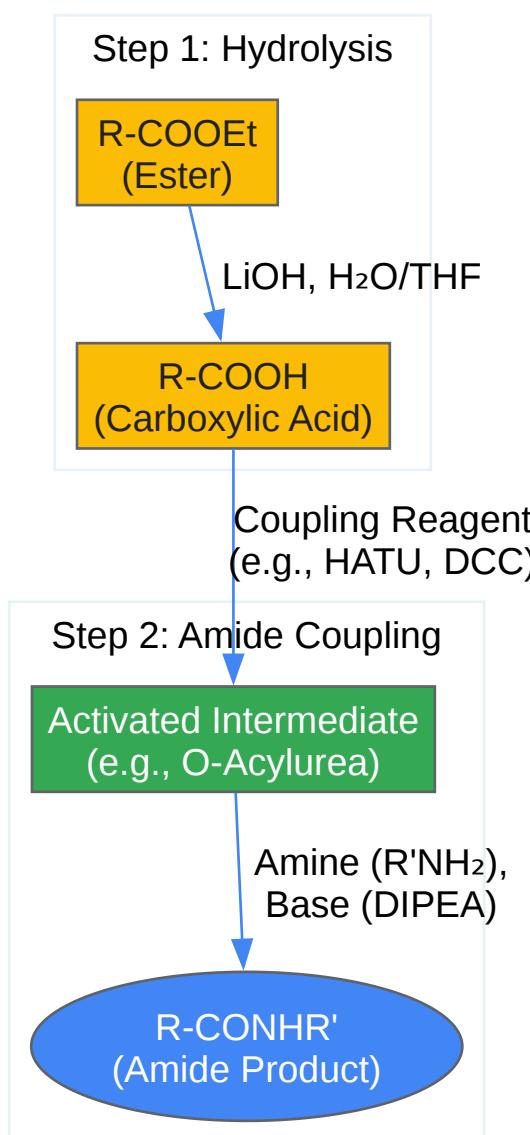
Protocol Outline: Stille Coupling

- Setup: In an inert-atmosphere glovebox or Schlenk line, combine **Ethyl 4-bromothiazole-2-carboxylate** (1.0 eq), the organostannane reagent (1.1 eq), and a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%) in an anhydrous, degassed solvent such as THF or Toluene.[27]
- Reaction: Heat the reaction mixture (typically 80-110 °C) until completion.
- Work-up & Purification: After cooling, the work-up may involve a quench with aqueous KF to precipitate tin fluorides, followed by standard extraction and chromatographic purification.

Transformations of the C2-Ethyl Ester

The ethyl ester group provides a secondary site for modification, typically after the C4 position has been functionalized.

The conversion of the ester to an amide is a cornerstone of medicinal chemistry, as the amide bond is a fundamental feature of peptides and many synthetic drugs.[30][31] This transformation is typically achieved by direct aminolysis or, more commonly, via a two-step hydrolysis-amidation sequence.



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Caption: Two-step workflow for converting the ethyl ester to an amide.

Field-Proven Protocol: Two-Step Hydrolysis and Amidation

- Hydrolysis: Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water. Add an excess of a base like lithium hydroxide (LiOH, 2-4 eq) and stir at room temperature until saponification is complete (monitored by LC-MS). Acidify the mixture with dilute HCl to pH ~3-4 and extract the carboxylic acid product with ethyl acetate.
- Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or CH_2Cl_2 . Add a coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each), followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2-3 eq).[31] Stir for 10-15 minutes to form the activated ester.
- Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the mixture and stir at room temperature until the reaction is complete.
- Work-up and Purification: Perform a standard aqueous work-up and purify the final amide product by column chromatography or recrystallization.

Applications in Drug Discovery

The synthetic utility described above translates directly into high-value applications. **Ethyl 4-bromothiazole-2-carboxylate** is a key starting material for compounds investigated for a range of therapeutic areas:

- Anticancer Agents: Used in the synthesis of novel kinase inhibitors and other signaling pathway modulators where the thiazole core mimics a biological hinge-binding motif.[3]
- Antiviral and Antimicrobial Agents: Serves as a scaffold for molecules designed to inhibit viral replication or bacterial growth.[2][3] The ability to rapidly generate libraries of analogues via cross-coupling is critical for structure-activity relationship (SAR) studies.[1]
- Anti-inflammatory Drugs: As a precursor to compounds that modulate inflammatory pathways.[2]

Safety and Handling

As a laboratory chemical, **Ethyl 4-bromothiazole-2-carboxylate** must be handled with appropriate care.

- Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][5] It causes skin and serious eye irritation and may cause respiratory irritation.[1][5][8]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[32] Handle in a well-ventilated area or a chemical fume hood.[9]
- Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents. [32] The material is reported to be sensitive to air, moisture, and light, necessitating storage under an inert atmosphere.[8][9]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Conclusion

Ethyl 4-bromothiazole-2-carboxylate is a testament to the power of strategic functionalization in chemical synthesis. Its well-defined reactive sites—the C4-bromo group and the C2-ester—provide an orthogonal handle for building molecular complexity in a controlled and predictable manner. Its prominence in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists and organic synthesists. By understanding its properties, reactivity, and handling requirements, researchers can effectively harness this versatile building block to accelerate the discovery and development of novel chemical entities with significant therapeutic and industrial potential.

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